molecular formula C20H20FN3O2S B2398145 1-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one CAS No. 897472-71-8

1-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one

Cat. No. B2398145
CAS RN: 897472-71-8
M. Wt: 385.46
InChI Key: DDGGFUBNWBNFBN-UHFFFAOYSA-N
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Description

Benzothiazole is a heterocyclic compound; it’s part of many pharmaceuticals and organic compounds . Piperazine is a cyclic organic compound that is often used in the synthesis of pharmaceuticals . The compound you mentioned seems to be a complex organic molecule that includes these structures.


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . Piperazine derivatives can also be synthesized through various methods .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. Benzothiazoles are known to participate in a variety of chemical reactions . Piperazines also have interesting reactivity, particularly due to the presence of the nitrogen atoms .

Scientific Research Applications

Antibacterial Activity

The compound has been found to have potential antibacterial activity. A study showed that one of the synthesized compounds exhibited antibacterial effect against Staphylococcus aureus . This suggests that the compound could be further explored for its potential in treating bacterial infections.

Antimicrobial Drug Development

The compound’s structure could be altered by substituting different functional groups such as amide, imide, and/or alkyl groups that could improve the antimicrobial activity . This makes it a potential candidate for the development of new antimicrobial drugs.

Antipsychotic Applications

The compound is an important intermediate product in the synthesis of paliperidone , which is the primary active metabolite of the older antipsychotic risperidone . This suggests its potential use in the treatment of mental health disorders.

Anti-Tubercular Compounds

Benzothiazole derivatives, like the compound , have shown promising results against M. tuberculosis . This indicates that the compound could be used in the development of new anti-tubercular drugs.

Cytotoxicity Studies

The compound could be used in cytotoxicity assays for healthy and cancer cells . This could help in understanding its potential effects on cell health and viability, and its possible applications in cancer research.

Synthesis of Novel Derivatives

The compound can be used in the synthesis of novel derivatives. For instance, a mixture of 3-chloro-1,2-benzothiazole and piperazine in tert-butyl alcohol was stirred in a 100-mL round-bottom flask at 120°C for 15 h . This suggests its potential use in chemical synthesis and the development of new compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many benzothiazole and piperazine derivatives have biological activity. For example, some benzothiazole derivatives have shown anti-tubercular activity .

properties

IUPAC Name

1-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O2S/c21-15-6-7-17-18(14-15)27-20(22-17)24-11-9-23(10-12-24)19(25)8-13-26-16-4-2-1-3-5-16/h1-7,14H,8-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGGFUBNWBNFBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)F)C(=O)CCOC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one

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